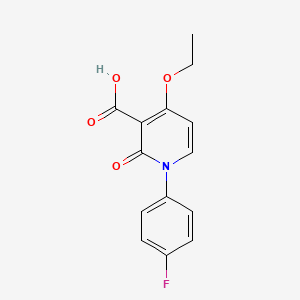

4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Vue d'ensemble

Description

“4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a chemical compound with the molecular formula C14H12FNO4 . It has been identified as a potent and selective Met kinase inhibitor . This compound has been used in the study of various cancers due to its potential anticancer activities .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction. A similar compound, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, has been studied using X-ray diffraction, revealing the crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor C-MET in complex with the compound .Applications De Recherche Scientifique

Metabolism and Disposition

The metabolism and disposition of related compounds have been studied in humans, showing that these compounds are well-tolerated and undergo significant metabolic transformations. For example, a study on a similar compound revealed that it is metabolized predominantly via oxidative pathways, with significant excretion in feces and urine, indicating active renal secretion and metabolic components in its clearance from the body (Shaffer et al., 2008).

Pharmacokinetics

Research on pharmacokinetics, particularly related to compounds with similar structural features, has provided insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, the pharmacokinetic profile of a novel compound was characterized by low plasma clearance in animals, indicating potential for significant bioavailability and therapeutic efficacy (Liederer et al., 2011).

Therapeutic Applications

The potential therapeutic applications of compounds structurally related to "4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid" are being explored in various areas of medicine. For example, derivatives of similar compounds have shown promise as non-ulcerogenic anti-inflammatory and analgesic agents, providing a basis for the development of new medications with improved safety profiles (Berk et al., 2009).

Anti-inflammatory and Analgesic Activities

Compounds with similar chemical structures have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Research has demonstrated that certain derivatives exhibit significant activity, potentially leading to the development of new therapeutic agents for treating inflammation and pain (Tozkoparan et al., 1999).

Mécanisme D'action

As a Met kinase inhibitor, “4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid” likely works by binding to the Met kinase enzyme, thereby inhibiting its activity . This can lead to decreased proliferation of cancer cells, as Met kinase is often overexpressed in various types of cancer .

Propriétés

IUPAC Name |

4-ethoxy-1-(4-fluorophenyl)-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4/c1-2-20-11-7-8-16(13(17)12(11)14(18)19)10-5-3-9(15)4-6-10/h3-8H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBUNAAZMHGGFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

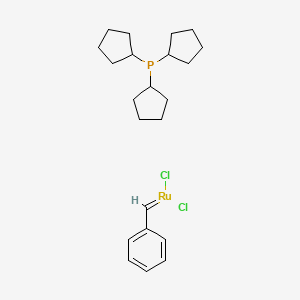

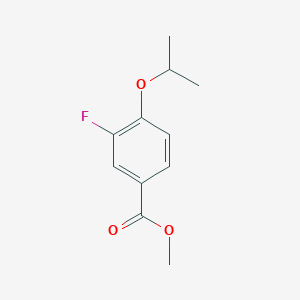

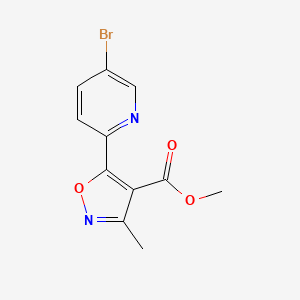

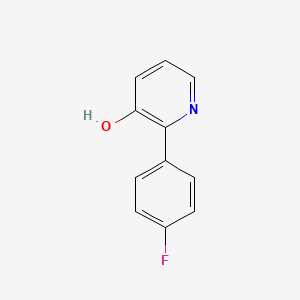

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dichloro[bis(dicyclohexylphosphino)propane]palladium(II)](/img/structure/B6324639.png)

![Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B6324645.png)

![2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol; 98%](/img/structure/B6324660.png)

![3,5-Difluoro-4-phenyl-[1,2,4]-triazole; 95%](/img/structure/B6324683.png)